Product packaging for 16beta-Cyano-estradiol(Cat. No.:)

16beta-Cyano-estradiol

Cat. No.: B10840053
M. Wt: 297.4 g/mol
InChI Key: IWVYOPUBSXDPSW-IEQBIMPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16beta-Cyano-estradiol is a synthetic steroid analog derived from the potent endogenous estrogen, 17β-estradiol (CAS 50-28-2). As a research compound, it serves as a high-affinity ligand for probing the structure and function of estrogen receptors (ERs). The introduction of the cyano group at the 16-beta position is designed to alter the molecule's metabolic pathway and receptor binding kinetics compared to the parent hormone, making it a valuable tool for studying receptor interactions and hormone-dependent processes. Researchers utilize this analog in various biochemical and pharmacological applications, including the investigation of estrogen receptor signaling, competitive binding assays, and cellular differentiation studies. Its specific properties may also make it suitable for developing novel imaging agents. Handling should follow safety protocols for chemical reagents. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO2 B10840053 16beta-Cyano-estradiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carbonitrile

InChI

InChI=1S/C19H23NO2/c1-19-7-6-15-14-5-3-13(21)8-11(14)2-4-16(15)17(19)9-12(10-20)18(19)22/h3,5,8,12,15-18,21-22H,2,4,6-7,9H2,1H3/t12-,15-,16-,17+,18+,19+/m1/s1

InChI Key

IWVYOPUBSXDPSW-IEQBIMPXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)C#N)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)C#N)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Synthetic Methodologies for 16beta Cyano Estradiol and Its Derivatives

General Synthetic Strategies for Cyano-Containing Estradiols

The introduction of a cyano group into the estradiol (B170435) framework, particularly at the C-16 position, requires careful consideration of reagents and reaction conditions to achieve the desired stereoselectivity and yield.

Introduction of the Cyano Group at the 16-Position

A common precursor for the synthesis of 16-cyano substituted estradiol derivatives is estrone (B1671321), or its 3-alkoxy-protected analogues. The carbonyl group at C-17 in estrone provides a reactive site for the introduction of functionalities at the adjacent C-16 position. One established method involves the formation of a 16-oximino derivative from the corresponding 16-keto steroid. For instance, estrone can be converted to its 16-oxime, which can then undergo further chemical transformations to yield the 16-cyano derivative.

Another approach involves the conjugate addition of a cyanide nucleophile to a 16-dehydroestrone derivative, which is an α,β-unsaturated ketone. This Michael addition reaction can, in principle, lead to the formation of the 16-cyano group. The stereochemical outcome of this addition is highly dependent on the reaction conditions and the nature of the cyanide reagent.

Stereoselective Synthesis of 16beta-Cyano-estradiol

Achieving the desired beta-orientation of the cyano group at the C-16 position is a critical challenge in the synthesis of this compound. The stereoselectivity of the cyanation reaction is influenced by several factors, including the steric hindrance of the steroid's D-ring and the approach of the cyanide nucleophile.

A key strategy for the stereoselective synthesis of 16beta-cyano steroids involves the use of a protected 16-dehydroestrone derivative. The conjugate addition of cyanide to this intermediate can be controlled to favor the formation of the 16-beta isomer. The choice of solvent and temperature can play a crucial role in directing the stereochemical outcome. Subsequent reduction of the 17-keto group to a 17-beta-hydroxyl group completes the synthesis of this compound.

Synthesis of Related 16beta-Cyano-estrone and Other Precursors

The synthesis of this compound often proceeds through the intermediacy of 16beta-Cyano-estrone. A notable synthetic route to the 3-methyl ether of 16beta-Cyano-estrone has been reported, which serves as a key precursor. This synthesis starts from the 3-methyl ether of 16-dehydroestrone. The conjugate addition of hydrogen cyanide to this α,β-unsaturated ketone, typically in a solvent such as methanol, leads to the formation of the 16beta-cyano derivative. The stereoselectivity of this reaction is crucial for obtaining the desired product.

Once 16beta-Cyano-estrone or its protected form is obtained, the final step in the synthesis of this compound is the reduction of the 17-ketone. This reduction is typically achieved using a stereoselective reducing agent, such as sodium borohydride, to yield the 17beta-hydroxyl group, thus completing the synthesis of the target molecule.

Derivatization Strategies for Structural Modification of this compound

Derivatization of this compound can be performed to modify its properties or to facilitate its analysis. The hydroxyl groups at the C-3 and C-17 positions are common sites for derivatization. For instance, the phenolic hydroxyl group at C-3 can be converted to an ether or an ester. Similarly, the C-17 hydroxyl group can be acylated to form various esters.

The cyano group itself can also be a site for chemical modification, although this is less common for this particular compound. For analytical purposes, derivatization can be employed to enhance the detectability of the molecule in techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov This may involve the introduction of a chromophore or a group that improves ionization efficiency. nih.gov

Purification and Characterization Techniques in Synthetic Endeavors

The purification of this compound and its synthetic intermediates is essential to obtain a compound of high purity. Common purification techniques for steroids include column chromatography and high-performance liquid chromatography (HPLC). google.comsilicycle.com Reversed-phase HPLC is often effective for separating steroids based on their polarity. google.com

The characterization of this compound relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is invaluable for determining the structure and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons in the steroid nucleus provide detailed information about the molecular architecture. Mass spectrometry (MS) is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity.

Structure Activity Relationship Sar Studies of 16beta Cyano Estradiol Analogs

Conformational Analysis of the 16beta-Cyano Group within the Steroid Skeleton

For a 16beta-cyano-estradiol molecule, the cyano group is oriented on the same face of the steroid as the C18-angular methyl group. The linear and relatively small steric profile of the cyano group (-C≡N) would likely induce less conformational distortion compared to bulkier substituents. However, its electronic properties, specifically its electronegativity and dipole moment, could influence intramolecular interactions and the local electronic environment. In the absence of specific crystallographic or high-resolution NMR studies for this compound, its precise conformational impact can be inferred from studies on related 16-substituted steroids. It is hypothesized that the 16beta-cyano group would not cause a major alteration of the D-ring conformation, allowing the essential pharmacophoric elements, such as the 17beta-hydroxyl group, to maintain an optimal orientation for receptor interaction.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) models are valuable tools for predicting the biological activity of compounds based on their physicochemical properties. For estradiol (B170435) derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern estrogen receptor binding affinity.

A notable QSAR analysis of 16α-substituted estradiols revealed that the molar refractivity (MR) of the substituent is a key parameter in predicting binding affinity. u-tokyo.ac.jp Molar refractivity is a measure of the volume occupied by an atom or group and its polarizability. This suggests that for substituents at the 16-position, both size and electronic character play a role in receptor binding.

While a specific QSAR model for this compound has not been detailed in the reviewed literature, the properties of the cyano group can be considered within the context of existing models. The cyano group has a modest molar refractivity, suggesting that from a steric and polarizability standpoint, it might be well-tolerated by the receptor. The development of a robust QSAR model for a series of 16beta-substituted estradiol analogs, including the cyano derivative, would be beneficial for a more precise prediction of its binding affinity and for guiding the design of new analogs. Such models often employ a variety of descriptors, including electronic parameters (like Hammett constants), hydrophobic parameters (like logP), and steric parameters (like Taft steric parameters or MR). researchgate.net

Impact of 16beta-Cyano Substitution on Estrogen Receptor Binding

The binding affinity of an estradiol analog to the estrogen receptor is typically expressed as a Relative Binding Affinity (RBA), with estradiol itself set to a reference value of 100%. The introduction of a substituent at the 16-position can either enhance, diminish, or have a negligible effect on RBA, depending on the nature and stereochemistry of the group.

Studies on 16α-substituted estradiols have shown that the estrogen receptor can tolerate small to moderately sized nonpolar groups at this position. nih.gov For instance, small halogen and halomethyl substituents at the 16α-position can result in compounds that retain a significant portion of estradiol's binding affinity. nih.gov Conversely, very bulky substituents at the 16α-position tend to dramatically decrease RBA. nih.gov

Influence of Substituents at Other Positions on this compound Activity

The biological activity of an estradiol analog is not solely determined by the substituent at a single position but can be modulated by the presence of other functional groups on the steroid skeleton. Substitutions at positions such as 7α and 11β have been extensively studied for their effects on estrogen receptor binding and pharmacokinetic properties.

For instance, the introduction of a methyl group at the 7α-position has been shown to increase the binding affinity of some estradiol derivatives. nih.gov Similarly, certain substituents at the 11β-position can also lead to high-affinity ligands. nih.gov An 11β-ethyl group, for example, can significantly enhance RBA. nih.gov

In the context of this compound, the addition of substituents at these other positions could lead to novel analogs with unique activity profiles. For example, a hypothetical molecule like 7α-methyl-16beta-cyano-estradiol or 11β-ethyl-16beta-cyano-estradiol might exhibit enhanced binding affinity or altered selectivity for estrogen receptor subtypes (ERα vs. ERβ). The interplay between the conformational and electronic effects of the 16beta-cyano group and substituents at other positions would be a critical area for future SAR studies.

Comparative SAR with Other 16-Substituted Estradiol Derivatives

To fully appreciate the SAR of this compound, it is essential to compare it with other estradiol derivatives substituted at the 16-position. The size, shape, polarity, and stereochemistry of the 16-substituent are all critical factors influencing estrogen receptor binding.

The following table summarizes the Relative Binding Affinity (RBA) for a selection of 16-substituted estradiol derivatives, providing a context for estimating the potential activity of this compound.

Compound Name16-SubstituentStereochemistryRelative Binding Affinity (RBA, Estradiol = 100)Reference
Estradiol-H-100-
Estriol (B74026)-OH16α13-17 nih.gov
16-Epiestriol (B195161)-OH16β~100 oup.com
16α-Iodo-estradiol-I16αHigh affinity nih.gov
16α-Bromo-estradiol-Br16αHigh affinity nih.gov
16α-Chloro-estradiol-Cl16αHigh affinity nih.gov
16α-Propargyl-estradiol-CH₂C≡CH16α44 nih.gov
16α-Allyl-estradiol-CH₂CH=CH₂16α38 nih.gov
16α-Propyl-estradiol-CH₂CH₂CH₃16α5 nih.gov

From this data, several trends emerge. Halogen substituents at the 16α-position are generally well-tolerated. nih.gov Small, unsaturated alkyl groups at the 16α-position also lead to compounds with good binding affinity, whereas a saturated alkyl group of the same size results in a significant drop in affinity. nih.gov This suggests a preference for specific steric and electronic features in the region of the receptor that accommodates the 16-substituent.

The high binding affinity of 16-epiestriol (16β-hydroxy-estradiol) is particularly noteworthy. oup.com It indicates that the 16β-position can accommodate a small, polar group without compromising receptor binding. Based on this, it is reasonable to hypothesize that this compound, with its small and polar cyano group, would also exhibit a high RBA, likely in the range of estradiol itself. Its profile would be distinct from many 16α-substituted analogs, where even small changes can lead to significant fluctuations in affinity.

Estrogen Receptor Interactions of 16beta Cyano Estradiol

Interaction with G Protein-Coupled Estrogen Receptor (GPER)

In addition to the nuclear estrogen receptors, a membrane-bound receptor known as the G protein-coupled estrogen receptor (GPER) also mediates estrogen signaling. frontiersin.orgnih.gov 17β-estradiol can activate GPER, leading to rapid, non-genomic signaling cascades. nih.govnih.gov These pathways can involve the activation of metalloproteinases, the release of heparin-binding EGF, and the subsequent transactivation of the epidermal growth factor receptor (EGFR). nih.gov While the interaction of 17β-estradiol and other estrogens with GPER is established, specific studies detailing the binding or functional interaction of 16beta-Cyano-estradiol with GPER were not found in the provided search results. The activation of GPER by various estrogenic compounds, including those of synthetic origin, has been reported, suggesting that substituted estradiol (B170435) derivatives could potentially interact with this receptor. frontiersin.org

Kinetic Aspects of Receptor Binding

The kinetic profile of a ligand's interaction with its receptor, encompassing the rates of association and dissociation, is a critical determinant of its biological activity. While comprehensive kinetic data, such as the association rate constant (kₐ) and dissociation rate constant (kₑ), for the interaction of this compound with estrogen receptors (ERα and ERβ) are not extensively documented in publicly available research, an understanding of its potential kinetic behavior can be inferred from studies on structurally related compounds.

The introduction of a substituent at the 16th position of the estradiol scaffold can significantly influence the binding kinetics. Research on various 16α-substituted estradiol derivatives has shown that the estrogen receptor can accommodate nonpolar groups of moderate size at this position with a retention of high binding affinity. However, bulkier or more polar substituents tend to decrease the affinity. For instance, smaller substituents like halogens or halomethyl groups at the 16α-position result in compounds that retain over 50% of the binding affinity of estradiol. nih.gov In contrast, larger functionalized groups can lead to a more substantial drop in affinity, which becomes highly dependent on the specific structure and polarity of the substituent. nih.gov

The presence of a cyano (-C≡N) group, with its linear geometry and polar nature, would be expected to influence both the association and dissociation rates of the ligand from the estrogen receptor. The electron-withdrawing properties of the nitrile could alter the electronic distribution across the steroid nucleus, potentially affecting the hydrogen bonding network and hydrophobic interactions within the ligand-binding pocket of the estrogen receptor.

Studies on other cyano-substituted steroids offer some insight. For example, the introduction of a 7α-cyano group to 16α-iodo-estradiol did not adversely affect its binding affinity for the estrogen receptor. researchgate.net This suggests that the receptor can tolerate the cyano moiety at certain positions without a significant loss of binding strength. However, the specific stereochemistry and position of the substituent are crucial. The 16-beta position places the cyano group in a different orientation compared to the 16-alpha or 7-alpha positions, which would lead to distinct interactions with the amino acid residues of the ligand-binding domain.

Table 1: Relative Binding Affinity (RBA) of Selected 16α-Substituted Estradiol Derivatives

CompoundSubstituent at 16αRelative Binding Affinity (RBA, Estradiol = 100%)
Estradiol-100
16α-Propargyl-estradiol-CH₂C≡CH44
16α-Allyl-estradiol-CH₂CH=CH₂38
16α-Propyl-estradiol-CH₂CH₂CH₃5
16α-Benzyl-estradiol-CH₂Ph5
16α-(4-Phenoxy-2(E)-butenyl)-estradiol-CH₂CH=CHCH₂OPh7

Data sourced from a study on the tolerance of the estrogen receptor for 16α-substituted estradiol derivatives. nih.gov

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Molecular Mechanisms of Action of 16beta Cyano Estradiol

Allosteric Modulation of Estrogen Receptors

Allosteric modulation refers to the regulation of a receptor's activity by the binding of a molecule at a site other than the primary, or orthosteric, binding site. While 16beta-Cyano-estradiol is presumed to bind to the ligand-binding pocket (LBP) of the estrogen receptor (ER), the presence of the 16beta-cyano group may induce conformational changes that differ from those elicited by the endogenous ligand, 17beta-estradiol. These distinct conformational shifts can be considered a form of allosteric modulation, influencing the receptor's interaction with co-regulator proteins and DNA.

The estrogen receptor's tolerance for substituents at the 16-alpha position has been explored, revealing a moderate tolerance for nonpolar groups of moderate bulk. nih.gov Although this compound has a substituent at the beta position, these findings suggest that the D-ring of the steroid can accommodate modifications. The cyano group itself is a potent electron-withdrawing group and can act as a hydrogen bond acceptor. nih.gov These properties could lead to unique interactions within the LBP, altering the positioning of key alpha-helices, such as helix 12, which is critical for the recruitment of coactivators and the initiation of gene transcription.

The table below presents the relative binding affinities (RBA) of various 16-substituted estradiol (B170435) derivatives for the estrogen receptor, providing a comparative context for understanding how substitutions at this position affect receptor interaction. The data is compiled from studies on lamb uterine estrogen receptors.

CompoundSubstituent at C16Relative Binding Affinity (%)
Estradiol-OH (at C17)100
Estriol (B74026)α-OH15
16-Epiestriol (B195161)β-OH25
16-Oxo-estradiol=O10
16α-Bromo-estradiolα-Br50
16α-Iodo-estradiolα-I60
16α-Allyl-estradiolα-Allyl38
16α-Propargyl-estradiolα-Propargyl44
16α-Benzyl-estradiolα-Benzyl5

Cross-Talk with Other Nuclear Receptors

The signaling pathways of steroid hormones are intricately connected, with significant cross-talk occurring between different nuclear receptors. The binding of a ligand to its specific receptor can influence the activity of other receptors, leading to a complex and integrated cellular response. While direct evidence for the cross-talk of this compound with other nuclear receptors is not available, the known interactions of estrogen receptors provide a framework for potential mechanisms.

Estrogen receptors are known to engage in cross-talk with several other nuclear receptors, including the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR). This can occur through various mechanisms, such as competition for shared co-regulator proteins, heterodimerization, or tethering to other transcription factors. For example, the estrogen receptor can physically interact with the progesterone receptor, leading to a convergence of their signaling pathways on the chromatin.

Furthermore, the concept of "promiscuous" binding, where a steroid ligand may interact with more than one type of nuclear receptor, is a possibility. Molecular docking studies on synthetic anabolic steroids have shown that they can bind to various nuclear and hormone receptors, despite low sequence similarity between these receptors. nipne.ro This suggests that the steroid backbone can be accommodated by the LBPs of different receptors, and modifications like the 16beta-cyano group could potentially alter the specificity of the estradiol molecule, leading to interactions with other nuclear receptors.

The table below summarizes the known cross-talk interactions between estrogen receptors and other nuclear receptors, which could be potentially modulated by ligands such as this compound.

Interacting Nuclear ReceptorType of Cross-TalkPotential Outcome
Progesterone Receptor (PR)Direct interaction, co-regulator sharingModulation of gene expression, altered cellular response to progestins
Androgen Receptor (AR)Competition for response elements, co-regulator competitionMutual inhibition or enhancement of transcriptional activity
Glucocorticoid Receptor (GR)Co-regulator competition, tetheringAnti-inflammatory effects, modulation of metabolic processes
Peroxisome Proliferator-Activated Receptors (PPARs)Co-regulator sharing, indirect genomic effectsInfluence on lipid metabolism and inflammation
Thyroid Hormone Receptors (TRs)Competition for response elements, co-regulator sharingRegulation of metabolic rate and development

Enzymatic Transformations and Metabolic Fates of 16beta Cyano Estradiol

Aromatase (CYP19) Interaction and Inhibition

Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is a crucial enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. oup.commdpi.comoup.comnih.gov Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. oup.comwikipedia.orgendocrine.org

Irreversible and Reversible Aromatase Inhibition Kinetics

Aromatase inhibitors are classified into two main types based on their mechanism of action. wikipedia.org Type I inhibitors, which are typically steroidal, act as suicide inhibitors, leading to irreversible inactivation of the enzyme. mdpi.comaurak.ac.ae Type II inhibitors are non-steroidal and bind reversibly to the enzyme's active site. mdpi.comwikipedia.org The introduction of a cyano group, as seen in non-steroidal inhibitors like letrozole (B1683767), is important for activity, as it can mimic the carbonyl group of the natural substrate, androstenedione. wikipedia.org The nitrogen atoms in the triazole ring of letrozole are crucial for binding to the heme iron of the aromatase enzyme. wikipedia.orgaurak.ac.ae

Impact of Cyano Group on Aromatase Enzyme Affinity

The presence and position of a cyano group can significantly impact an inhibitor's affinity for the aromatase enzyme. In non-steroidal inhibitors, a para-cyano group on a benzonitrile (B105546) moiety is important for inhibitory activity. wikipedia.orgaurak.ac.ae This electron-withdrawing group is thought to play a role in the molecule's interaction with the enzyme's active site. wikipedia.org For steroidal inhibitors, modifications on the D-ring, including the introduction of a cyano functionality, have been explored to enhance aromatase inhibition. aurak.ac.ae For instance, compounds with a 17-methyl-16,17-seco-16-nitrile-17-one moiety have shown promising aromatase inhibitory activity. aurak.ac.ae

17beta-Hydroxysteroid Dehydrogenase (17beta-HSD) Activity Modulation

17beta-Hydroxysteroid dehydrogenases (17beta-HSDs) are a family of enzymes that play a critical role in the final steps of steroid hormone biosynthesis, catalyzing the interconversion of less active 17-keto steroids to their more potent 17-beta-hydroxy forms. nih.govnih.gov

Type 1 and Type 2 17beta-HSD Inhibition

17beta-HSD type 1 (17beta-HSD1) is primarily involved in the conversion of estrone (B1671321) (E1) to the highly potent estradiol (B170435) (E2), a key driver in estrogen-dependent diseases. nih.govacs.orgnih.govbioscientifica.com Conversely, 17beta-HSD type 2 (17beta-HSD2) mainly catalyzes the oxidative pathway, converting E2 back to E1. bioscientifica.com Therefore, selective inhibition of 17beta-HSD1 is a desirable therapeutic strategy. nih.gov Derivatives of estradiol with substitutions at the C16 position have been extensively studied as inhibitors of 17beta-HSD1. doi.org The 16beta-configuration of substituents on the estradiol scaffold has been shown to be a key feature for potent 17beta-HSD1 inhibition. plos.org Some of these inhibitors have demonstrated selectivity, with minimal inhibition of other 17beta-HSD isoforms like type 2. acs.orgnih.gov

Enzyme Kinetic Parameters (Km, Vmax, Ki)

The inhibitory potential of compounds against 17beta-HSD is quantified by kinetic parameters such as the inhibition constant (Ki). For example, a potent, non-estrogenic irreversible inhibitor of 17beta-HSD1, derived from 16β-(m-carbamoylbenzyl)-estradiol, exhibited competitive and irreversible inhibition. acs.orgnih.gov Kinetic analyses are performed by measuring the enzymatic transformation at various substrate and inhibitor concentrations to determine these parameters. d-nb.info Dixon plots are often used to determine the Ki and the mechanism of binding. d-nb.info

Compound/EnzymeParameterValueReference
Estrone / 17β-HSD1Km~20 nM nih.gov
Estrone / SULT1A1 & SULT1A3Km~25 μM nih.gov
3-{[(16β,17β)-3-(2-bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide / 17β-HSD1 (in T-47D cells)IC5083 nM acs.orgnih.gov
16α-iodopropyl E2 derivative / 17β-HSD1IC50420 nM bioscientifica.com
16α-bromopropyl E2 derivative / 17β-HSD1IC50460 nM bioscientifica.com

Cytochrome P450 (CYP) Mediated Hydroxylation Pathways

The initial and major metabolic pathway for estrogens is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, which are a superfamily of heme-containing monooxygenases. wikipedia.orgnih.govwikipedia.org This process primarily occurs in the liver but also in other tissues. wikipedia.orgnih.gov The hydroxylation of the estrogen core can occur at various positions, with the 2-, 4-, and 16α-hydroxylations being the most significant. wikipedia.org

Different CYP isoforms exhibit distinct regioselectivity and catalytic activity towards estradiol and its analogs. nih.gov

CYP1A1 and CYP1A2: These are major enzymes involved in 2-hydroxylation. wikipedia.orgnih.govnih.gov

CYP1B1: This isoform, highly expressed in estrogen target tissues, specifically catalyzes the 4-hydroxylation of estradiol. nih.govnih.gov

CYP3A4: This is another key enzyme in the 2-hydroxylation of estradiol and can also catalyze 16α- and 16β-hydroxylation to a lesser extent. wikipedia.orgnih.govnih.govacs.org The presence of a phenolic hydroxyl group on the substrate is crucial for CYP3A4-mediated ortho-hydroxylation. acs.org

CYP2C Family (CYP2C8, CYP2C9, CYP2C19): These enzymes also contribute to the 2-hydroxylation and 17β-hydroxy dehydrogenation of estradiol. wikipedia.orgnih.gov

CYP3A7: This isoform shows distinct catalytic activity for the 16α-hydroxylation of estrone. nih.gov

2-Hydroxylation and 4-Hydroxylation Pathways

Hydroxylation, the addition of a hydroxyl group (-OH), is a critical first step in the metabolism of estrogens. nih.govnih.gov This reaction is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). nih.govnih.gov The two primary sites for this modification on the estrogen molecule are the C2 and C4 positions of the A-ring, leading to the formation of catechol estrogens. pharmgkb.orgnih.gov

The 2-hydroxylation pathway is generally the major route for estradiol metabolism in the liver. nih.govwikipedia.org Several CYP enzymes are involved in this process, with CYP1A2 and CYP3A4 playing significant roles in the liver, and CYP1A1 being more active in extrahepatic tissues. nih.govnih.govresearchgate.net The resulting metabolites, such as 2-hydroxyestradiol, are generally considered to have weak estrogenic activity. wikipedia.org

The 4-hydroxylation pathway, while typically a minor route in the liver, is significant in extrahepatic tissues where the enzyme CYP1B1 is expressed, such as the breast, ovary, and uterus. nih.govwikipedia.org CYP1B1 specifically catalyzes the 4-hydroxylation of estradiol. nih.gov The product, 4-hydroxyestradiol, can be further metabolized, but it is also associated with the generation of free radicals, which can potentially cause cellular damage. nih.gov

Following hydroxylation, the resulting catechol estrogens can undergo further metabolism, including methylation by catechol-O-methyltransferase (COMT), to form methoxyestrogens. pharmgkb.orgwikipedia.org

Table 1: Key Cytochrome P450 Enzymes in Estrogen Hydroxylation

EnzymePrimary Hydroxylation PathwayPrimary Location
CYP1A1 2-HydroxylationExtrahepatic tissues nih.gov
CYP1A2 2-HydroxylationLiver nih.govnih.gov
CYP1B1 4-HydroxylationExtrahepatic tissues (e.g., breast, ovary) nih.govwikipedia.org
CYP3A4 2-HydroxylationLiver nih.govnih.gov

16-Hydroxylation Pathways and Stereoselectivity

In addition to hydroxylation at the A-ring, estrogens can also be hydroxylated at the D-ring, specifically at the C16 position. nih.gov This leads to the formation of metabolites like 16α-hydroxyestrone and estriol (B74026). nih.govnih.gov The 16α-hydroxylation pathway is considered a significant route of estrogen metabolism, and its products can retain potent estrogenic activity. allergyresearchgroup.comnih.gov Enzymes such as CYP1A1, CYP1A2, CYP2C8, and CYP3A isoforms contribute to the formation of 16α-hydroxylated metabolites. wikipedia.orgmdpi.com

The hydroxylation at the C16 position can result in two different stereoisomers: 16α-hydroxy and 16β-hydroxy metabolites. The stereoselectivity of this reaction, favoring the formation of one isomer over the other, can be influenced by the specific CYP enzyme involved. While 16α-hydroxylation is a well-established pathway, the formation of 16β-hydroxy metabolites, such as 16β-hydroxyestrone, is also known to occur, although they are often found in lower abundance. researchgate.net For instance, studies on the metabolism of 17α-ethinyl estradiol have identified 16β-hydroxy-17α-ethinyl estradiol as a metabolite. colab.ws

The balance between the 2-hydroxylation and 16α-hydroxylation pathways, often expressed as the 2-OHE1/16α-OHE1 ratio, is a subject of research as a potential biomarker for estrogen metabolism balance. allergyresearchgroup.comnih.gov A higher ratio suggests a greater proportion of estrogen is being metabolized through the 2-hydroxylation route, which is generally associated with less estrogenic activity. allergyresearchgroup.com

Sulfonation and Desulfonation by Steroid Sulfotransferases and Sulfatases

Sulfonation is a major Phase II conjugation reaction for estrogens. pharmgkb.org This process is catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the estrogen. nih.govscienceopen.com This reaction increases the water solubility of the estrogen, preparing it for excretion. nih.gov

Estrogen sulfotransferase (SULT1E1) is a key enzyme in this process, showing a high affinity for estrogens. nih.gov Other sulfotransferases, like SULT1A1 and SULT1A3, can also sulfonate estrogens, but with a much lower affinity. nih.gov The resulting sulfated estrogens, such as estrone sulfate (B86663) (E1S), are generally considered biologically inactive and can be thought of as a storage form of estrogens in the body. nih.gov

The reverse reaction, desulfonation, is catalyzed by the enzyme steroid sulfatase (STS). nih.govresearchgate.net STS hydrolyzes the sulfate group from sulfated estrogens, converting them back into their active, unconjugated forms. nih.govnih.gov This enzyme is found in the endoplasmic reticulum of various tissues. nih.gov The balance between the activities of SULTs and STS is crucial in regulating the local concentrations of active estrogens in tissues. scienceopen.comnih.gov An imbalance, where STS activity is high and SULT activity is low, can lead to increased levels of active estrogens. nih.gov

Table 2: Key Enzymes in Estrogen Sulfation Dynamics

EnzymeFunctionCofactor/SubstrateProduct
Estrogen Sulfotransferase (SULT1E1) Sulfonation (Inactivation)3'-phosphoadenosine-5'-phosphosulfate (PAPS) nih.govscienceopen.comEstrogen Sulfate nih.gov
Steroid Sulfatase (STS) Desulfonation (Activation)Estrogen Sulfate nih.govUnconjugated Estrogen nih.gov

Glucuronidation and Other Conjugation Reactions

Besides sulfonation, glucuronidation is another important Phase II conjugation reaction for eliminating estrogens and their metabolites. pharmgkb.org This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the estrogen molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This conjugation significantly increases the water solubility of the estrogens, facilitating their excretion in urine and bile. nih.gov

Human intestinal microsomes have been shown to effectively glucuronidate estrone and estradiol. nih.gov The UGT2B7 enzyme is significantly expressed in the intestine and is involved in this process. nih.gov The liver is also a major site for the glucuronidation of estrogens, with estriol being a significant substrate for hepatic glucuronidation. nih.gov

In addition to sulfonation and glucuronidation, methylation is another conjugation reaction, particularly for the catechol estrogens formed during Phase I metabolism. allergyresearchgroup.compharmgkb.org Catechol-O-methyltransferase (COMT) catalyzes the methylation of 2- and 4-hydroxyestrogens, which can reduce their potential for oxidative damage. pharmgkb.orgwikipedia.org

Biological Activity of 16beta Cyano Estradiol in Preclinical in Vitro Cellular Models

Estrogenic vs. Antiestrogenic Effects in Estrogen Receptor-Positive Cell Lines (e.g., MCF-7, T-47D)

No studies were identified that specifically investigated the estrogenic or antiestrogenic properties of 16beta-Cyano-estradiol in well-established estrogen receptor-positive (ER+) breast cancer cell lines such as MCF-7 or T-47D. Research in this area would typically involve assays to measure the compound's ability to bind to estrogen receptors (ERα and ERβ) and subsequently mimic or block the effects of endogenous estrogens like 17beta-estradiol.

Modulation of Cellular Proliferation and Growth

There is a lack of available data on the effects of this compound on the proliferation and growth of MCF-7, T-47D, or other relevant cell lines. Such studies would typically assess changes in cell number, viability, and DNA synthesis in response to treatment with the compound.

Influence on Gene Expression Profiles

No information was found regarding the influence of this compound on the gene expression profiles of cancer cell lines. Investigations in this area would involve techniques like microarray analysis or RNA sequencing to determine which genes and cellular pathways are activated or suppressed by the compound, providing insights into its mechanism of action.

Induction of Specific Cellular Biomarkers

There are no published findings on the induction of specific cellular biomarkers by this compound. This type of research would focus on whether the compound can alter the expression levels of known biomarkers associated with estrogen signaling or other cellular processes in vitro.

Studies in Non-Human Cell Models (e.g., Plant Cell Cultures)

No research was found that explored the activity of this compound in any non-human cell models, including plant cell cultures.

Advanced Analytical Methodologies for 16beta Cyano Estradiol Research

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Quantification and Identification

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of estrogens and their metabolites in complex biological matrices. farmaciajournal.combiorxiv.org Its high specificity and sensitivity make it the preferred method over immunoassays, particularly for low-concentration analytes. biorxiv.orgnih.gov Stable isotope dilution LC-MS/MS is considered the 'gold-standard' for the quantification of estrogens due to its high accuracy and specificity. nih.govresearchgate.net

Common derivatization agents for estrogens include dansyl chloride and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS). nih.govnih.gov For instance, a method for measuring 15 urinary estrogens and their metabolites, including several in the 16α-hydroxylation pathway, utilizes dansylation followed by LC-MS/MS analysis. nih.gov This method demonstrates excellent reproducibility with coefficients of variation (CVs) of ≤10%. aacrjournals.org Another approach using 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) derivatization achieved limits of quantification (LOQ) between 0.43–2.17 pg on-column for a panel of estrogens. nih.gov

Table 1: Exemplary LC-MS/MS Methods for 16-Substituted Estrogen Metabolites

AnalyteMatrixSample PreparationDerivatization AgentLC ColumnMS DetectionLOQReference
15 Estrogen Metabolites (including 16α-OHE1, E3, 16-ketoE2)UrineHydrolysis, ExtractionDansyl ChlorideNot SpecifiedTandem MS2 pg (on column) nih.gov
Estrone (B1671321), Estradiol (B170435), and Metabolites (including 16-hydroxy-E1/E2)PlasmaSolid Phase Extraction (SPE)MPPZACE Excel 2 C18-PFPQTrap 6500+ (ESI+)0.43–2.17 pg (on column) nih.gov
Estrone and EstradiolPlasma/SerumSPEFMP-TSNot SpecifiedQTrap 5500 (ESI+)0.2 pg (on column) nih.gov
6 Estrogen Metabolites (including 16α-OHE1)SerumNot specifiedNone (direct)Not SpecifiedESI-MS/MS (-)10-15 pg/mL scielo.br

High-Resolution Mass Spectrometry Approaches

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of 16beta-Cyano-estradiol. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically to within a few parts per million (ppm). This capability is invaluable for confirming the elemental composition of the parent compound and its metabolites, aiding in structural elucidation and distinguishing between isobaric interferences that may be present in complex biological samples. mdpi.com

The enhanced resolution of HRMS can improve selectivity, which is particularly beneficial when analyzing underivatized estrogens or when dealing with matrix effects that can compromise quantification in conventional triple quadrupole systems. nih.gov For example, a study on estrogen metabolism utilized high-resolution LC-MS/MS to identify various metabolites, demonstrating the power of this technique to differentiate closely related structures. mdpi.com While specific applications to this compound are not documented, the principles of HRMS make it an ideal tool for discovery-phase research, enabling the confident identification of novel metabolic pathways.

Hyphenated MS Techniques for Enhanced Sensitivity and Selectivity

Hyphenated mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the definitive technique for achieving the sensitivity and selectivity required for steroid analysis. biorxiv.orgresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of derivatized this compound) is selected in the first mass analyzer (Q1), fragmented in a collision cell, and then one or more specific product ions are monitored by the second mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances specificity.

This specificity is crucial when using derivatizing agents like dansyl chloride, which can produce non-specific fragment ions common to all derivatized compounds (e.g., m/z 171). oup.com By monitoring a fragmentation pathway that is unique to the analyte of interest, interferences can be minimized. For instance, a method using FMP-TS derivatization generated compound-specific product ions for estrone (m/z 362→238) and estradiol (m/z 364→128), demonstrating excellent specificity. nih.gov The application of such hyphenated techniques is indispensable for the robust quantification of this compound in challenging biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)

Gas chromatography-mass spectrometry is a powerful and well-established technique for steroid analysis, prized for its high chromatographic resolution. nih.govunito.it However, due to the low volatility and thermal instability of steroids like this compound, derivatization is a mandatory step prior to GC-MS analysis. nih.govresearchgate.net This chemical modification blocks polar functional groups (hydroxyl and keto groups), increasing the analyte's volatility and thermal stability. nih.gov

Common derivatization approaches include silylation (e.g., using MSTFA to form trimethylsilyl (B98337) derivatives) or perfluoroacylation. nih.gov A two-step derivatization can also be employed, such as an initial extractive ethoxycarbonylation (EOC) to protect the phenolic hydroxyl group, followed by pentafluoropropionyl (PFP) derivatization of other hydroxyl groups. nih.govyonsei.ac.kr This dual derivatization has been shown to improve chromatographic properties and sensitivity for a comprehensive panel of 19 estrogens. nih.gov The separation is typically performed on a high-temperature capillary column. nih.govyonsei.ac.kr

GC-MS/MS further enhances the selectivity and sensitivity of the analysis, allowing for the detection of estrogens at very low concentrations. unito.it

Table 2: Representative GC-MS Derivatization and Analysis Strategies for Estrogens

AnalytesDerivatization StrategyGC ColumnMS Detection ModeKey FindingReference
19 Estrogen MetabolitesExtractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatizationMXT-1 high-temperature columnSIMGood separation and symmetric peaks within an 8-minute run. nih.gov
19 EstrogensEOC-PFPMXT-1 cross-linked dimethyl polysiloxaneSIMSeparated co-eluting 16α-OH-E1 and 16-keto-E2, which was not possible with TMS derivatives. yonsei.ac.kr
14 Urinary EstrogensNot specified, but optimized via Design of Experiment (DoE)Not specifiedMSDeveloped for simultaneous quantification in post-menopausal women. unito.it
Various Estrogen MetabolitesTrimethylsilyl (TMS) derivatizationNot specifiedMSUsed to identify metabolites formed by human cytochrome P450 isoforms. oup.com

Immunoassays for Screening and Initial Characterization (e.g., ELISA, RIA)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are high-throughput methods often used for the initial screening and quantification of hormones. nih.govnih.gov These assays are based on the competitive binding of an antibody to the target analyte (e.g., this compound) and a labeled version of the analyte. The amount of bound label is inversely proportional to the concentration of the analyte in the sample.

While rapid and cost-effective, immunoassays for estrogens have notable limitations. nih.govoup.com A primary concern is cross-reactivity, where the antibody may bind to structurally similar metabolites, leading to an overestimation of the true concentration. nih.govnih.gov Studies comparing immunoassays for 16alpha-hydroxyestrone (B23248) with LC-MS/MS have shown that while the results can be highly correlated in samples with high estrogen concentrations (e.g., from premenopausal women), the correlation is weaker and the absolute concentrations are significantly overestimated in samples with low concentrations (e.g., from postmenopausal women). nih.govnih.govnih.gov For example, one study found that EIA measurements for 16alpha-hydroxyestrone were up to 12 times higher than LC-MS/MS measurements in postmenopausal women. nih.gov

Therefore, while an immunoassay could potentially be developed for this compound for rapid screening purposes, the results should be considered semi-quantitative. Confirmation and precise quantification would require a more specific method like LC-MS/MS.

Radioligand Binding Assays for Receptor Affinity Studies

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for its receptor. nih.govmdpi.com To assess the affinity of this compound for the estrogen receptor (ER), a competitive binding assay would be performed. nih.govoup.com In this assay, a constant concentration of a radiolabeled estrogen, typically [³H]17β-estradiol, is incubated with a source of ER (such as rat uterine cytosol or recombinant human ER) in the presence of increasing concentrations of the unlabeled competitor, this compound. nih.govoup.com

The ability of this compound to displace the radioligand from the receptor is measured. The data are used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). This value is then used to determine the Relative Binding Affinity (RBA) compared to a reference compound, usually 17β-estradiol. oup.com

Research on other 16-substituted estradiol analogs provides insight into how modifications at this position can affect receptor affinity. A study on 16α-substituted derivatives showed that the ER has a moderate tolerance for bulky substituents at this position. nih.gov Small nonpolar groups are well-tolerated, but as the bulk of the substituent increases, the affinity tends to decrease significantly, becoming highly dependent on the substituent's structure and polarity. nih.gov For instance, while a propargyl group at 16α retained an RBA of 44%, a larger benzyl (B1604629) group had an RBA of only 5%. nih.gov This suggests that the cyano group at the 16β-position of this compound would likely influence its binding affinity, and this assay would be crucial for quantifying that effect.

Table 3: Relative Binding Affinity (RBA) of Selected 16-Substituted Estradiol Analogs for the Estrogen Receptor

Compound (16α-substituent)Relative Binding Affinity (RBA, Estradiol = 100%)Reference
Propargyl44 nih.gov
Allyl38 nih.gov
Propyl5 nih.gov
Benzyl5 nih.gov
4-Phenoxy-2(E)-butenyl7 nih.gov
Nitrobenzoxadiazole (NBD) fluorescent group<1 nih.gov

Fluorescence-Based Detection and Imaging Techniques

Fluorescence-based techniques offer powerful tools for visualizing and investigating the dynamics of estrogen receptor interactions in living cells. bmbreports.org These methods often involve the use of fluorescently labeled ligands or fluorescent probes to study receptor localization, binding, and dimerization. bmbreports.orgjst.go.jp

A fluorescent version of this compound could potentially be synthesized to serve as a probe. However, the introduction of a bulky fluorophore can significantly impact the ligand's binding affinity. nih.gov For example, attaching a nitrobenzoxadiazole (NBD) fluorescent group to the 16α position of estradiol reduced its receptor binding affinity to less than 1% of estradiol itself. nih.gov This highlights a critical challenge in designing fluorescent probes: balancing the need for a strong fluorescent signal with the requirement to maintain high receptor affinity.

Alternatively, "photofluorogenic" ligands have been developed. These compounds are initially weakly fluorescent but bind with high affinity, and can then be converted to a highly fluorescent form by photocyclization, allowing for targeted labeling. acs.org Another approach is the development of high-affinity, subtype-selective fluorescent probes that can be used to specifically image ER subtypes (ERα or ERβ) within cells, providing insights into their distinct biological roles. bmbreports.orgrsc.org While not yet applied to this compound, these advanced fluorescence techniques represent a promising avenue for future research into its cellular mechanism of action.

Sample Preparation and Matrix Effects in Research Samples

The accurate quantification of this compound in complex biological and environmental matrices is critically dependent on meticulous sample preparation and a thorough understanding and mitigation of matrix effects. Research samples, such as plasma, serum, urine, tissue homogenates, and environmental water samples, contain a multitude of endogenous and exogenous compounds that can interfere with the analytical signal of the target analyte. oup.comnih.gov Therefore, robust sample preparation protocols are essential to remove these interferences, concentrate the analyte, and present it in a form suitable for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). biorxiv.orgmdpi.comresearchgate.net

Sample Preparation Techniques

The choice of sample preparation technique is dictated by the physicochemical properties of this compound, the nature of the sample matrix, the concentration of the analyte, and the sensitivity of the analytical instrument. nih.govsciex.com Given its steroidal backbone, this compound is a lipophilic compound, but the addition of the polar cyano group at the 16-beta position influences its extraction behavior.

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for the extraction of estrogens from aqueous samples. sciex.comthermofisher.com It involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For estrogens, including derivatives like this compound, solvents such as methyl tert-butyl ether (MTBE), dichloromethane, and ethyl acetate (B1210297) are commonly employed. nih.govsciex.com The efficiency of the extraction is dependent on the pH of the aqueous phase and the polarity of the organic solvent. For phenolic steroids like estradiol derivatives, adjusting the pH can enhance the selectivity of the extraction. A multi-step extraction process may be necessary to achieve high recovery. Following extraction, the organic solvent is typically evaporated, and the residue is reconstituted in a solvent compatible with the chromatographic system. sciex.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE, offering higher sample throughput and reduced solvent consumption. uoa.gr For the analysis of estrogens, reversed-phase SPE cartridges, such as those packed with C18 or polymeric sorbents, are frequently used. sciex.com The sample is loaded onto the conditioned cartridge, interfering compounds are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger organic solvent. The selection of the sorbent and the optimization of the wash and elution steps are critical for achieving high recovery and a clean extract. For complex matrices like urine or plasma, which may contain conjugated forms of steroids, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is often performed prior to SPE to liberate the free steroid. nih.govresearchgate.net

Derivatization: To enhance the sensitivity and improve the chromatographic properties of estrogens for GC-MS and LC-MS/MS analysis, derivatization is a common strategy. nih.govnih.gov For GC-MS, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr) are used to increase volatility and thermal stability. unito.it For LC-MS/MS, derivatization with reagents like dansyl chloride can improve ionization efficiency in electrospray ionization (ESI), leading to lower limits of detection. nih.govnih.gov The presence of the cyano group in this compound may influence the choice and efficiency of the derivatization reagent.

Matrix Effects

Matrix effects are a significant challenge in quantitative bioanalysis using LC-MS/MS. nih.gov They are caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. helsinki.fi The extent of matrix effects depends on the complexity of the sample matrix, the cleanliness of the final extract, and the chromatographic conditions. nih.gov

In the analysis of estrogens, phospholipids (B1166683) from plasma and humic substances from environmental water samples are common sources of matrix effects. nih.gov For a compound like this compound, the specific composition of the research sample will dictate the nature and magnitude of these effects. The assessment of matrix effects is a crucial part of method validation and is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample matrix to its response in a neat solution. thermofisher.comnih.gov

Mitigation of Matrix Effects: Several strategies can be employed to minimize or compensate for matrix effects:

Effective Sample Cleanup: The most direct approach is to remove interfering compounds through optimized LLE or SPE procedures. uoa.gr

Chromatographic Separation: Adjusting the HPLC gradient and using high-resolution analytical columns can help to separate the analyte of interest from matrix components. sciex.com

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. nih.gov An ideal SIL-IS for this compound would be a version of the molecule where several atoms are replaced with their stable isotopes (e.g., ¹³C, ²H). The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.

Matrix-Matched Calibrators: When a SIL-IS is not available, creating calibration curves in a sample matrix that is identical to the study samples can help to compensate for consistent matrix effects. nih.gov

Detailed Research Findings

While specific research focusing exclusively on the sample preparation and matrix effects for this compound is limited, data from studies on structurally related 16-substituted estrogens provide valuable insights. The following tables present representative data from the analysis of estrogens in various matrices, illustrating typical recovery rates and matrix effects that could be expected for a compound like this compound.

Table 1: Illustrative Recovery of Estrogens from Human Plasma using Different Extraction Methods

Compound Extraction Method Recovery (%) Reference
Estradiol LLE (MTBE) 85-95 sciex.com
16α-Hydroxyestrone SPE (C18) 90-105 sciex.com
Estrone LLE (Ethyl Acetate) 88-98 nih.gov

This table is for illustrative purposes and shows typical recovery values for related estrogen compounds. Actual recovery for this compound would need to be determined experimentally.

Table 2: Representative Matrix Effects for Estrogen Analysis in Different Biological Matrices by LC-MS/MS

Analyte Matrix Matrix Effect (%)* Reference
17β-Estradiol Horse Serum -35 (Suppression) nih.gov
17β-Estradiol Mouse Brain -45 (Suppression) nih.gov
Estrone Human Plasma -20 (Suppression) nih.gov
2-Methoxyestradiol Human Plasma -15 (Suppression) nih.gov

*Matrix effect is calculated as ((response in matrix / response in neat solution) - 1) x 100%. Negative values indicate ion suppression, while positive values would indicate ion enhancement.

The data highlight that significant ion suppression is a common issue in estrogen analysis, particularly in complex matrices like serum and tissue homogenates. nih.gov The development of a robust analytical method for this compound would necessitate a careful evaluation of these factors to ensure accurate and reliable results.

Research Tools and Innovations for 16beta Cyano Estradiol Studies

Development of Radiolabeled 16β-Cyano-estradiol Analogs for Molecular Imaging Research

Molecular imaging, particularly Positron Emission Tomography (PET), has benefited from the development of radiolabeled estrogen analogs for visualizing estrogen receptor (ER) positive tissues. gehealthcare.comgoogle.com While 16α-[¹⁸F]fluoroestradiol (¹⁸F-FES) is a clinically utilized PET radiotracer for imaging ER expression in breast cancer, research has also explored other fluorinated and radiolabeled estradiol (B170435) derivatives. google.comnih.gov For instance, 16β-[¹⁸F]fluoro-5α-dihydrotestosterone (FDHT) has been developed as a PET imaging agent for the androgen receptor. nih.govnih.gov

The synthesis of radiolabeled analogs often involves labeling with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F). gehealthcare.com For example, the synthesis of 7α-cyano derivatives of [¹²⁵I]iodovinyl-estradiols (CIVE) and 16α-[¹²⁵I]iodo-estradiols (CIE) has been reported. researchgate.net The addition of a 7α-cyano group to 16α-iodoestradiol did not significantly impact its binding affinity for the estrogen receptor. researchgate.net However, these 7α-cyano derivatives did not show improved potential as SPECT agents for imaging ER densities in breast cancer. researchgate.net The development of such radiotracers is a critical step in non-invasively assessing the ER status of tumors, which can have significant implications for diagnosis and treatment strategies. gehealthcare.comgoogle.com

Application of 16β-Cyano-estradiol as a Chemical Probe for Receptor and Enzyme Studies

Chemical probes are essential tools for dissecting the function of proteins, including receptors and enzymes. ethz.ch Derivatives of estradiol have been synthesized and evaluated for their potential as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov This enzyme is crucial as it catalyzes the conversion of the less active estrone (B1671321) to the more potent estradiol, a key mitogen in breast cancer. nih.gov

In one study, a series of 16β-propylaminoacyl derivatives of estradiol were synthesized. nih.gov The rationale was that molecules with both hydrophobic and hydrophilic parts could interact with both the steroid-binding and cofactor-binding domains of the enzyme. nih.gov However, the enzymatic screening of these specific derivatives revealed that they did not inhibit the reductive activity of type 1 17β-HSD, nor did they show significant binding affinity for the estrogen receptor. nih.gov Such studies, even with negative results, provide valuable structure-activity relationship (SAR) information that guides the future design of more effective inhibitors.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern drug discovery and molecular biology research, offering insights that are often difficult to obtain through experimental methods alone. biotechrep.ir

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 16β-cyano-estradiol, and its target protein. tbzmed.ac.irnih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tbzmed.ac.irnih.gov This method is used to screen virtual libraries of compounds and to understand the binding mode of a ligand. tbzmed.ac.ir For instance, in studies involving the estrogen receptor α (ERα), docking protocols are often validated by re-docking the known endogenous ligand, 17β-estradiol, into the receptor's binding site. tbzmed.ac.ir

Molecular Dynamics (MD) Simulations provide a detailed view of the conformational changes and stability of a ligand-receptor complex over time. biotechrep.irnih.gov These simulations can reveal the dynamic nature of the interactions and help to assess the stability of the binding. biotechrep.irnih.gov Parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated to analyze the stability of the complex. biotechrep.irnih.gov

These computational approaches have been widely applied to study the interactions of various ligands with estrogen receptors, providing valuable information for the design of new modulators. nih.govnih.govresearchgate.net

Both ligand-based and structure-based approaches are fundamental to modern drug design. nih.govisef.netfrontiersin.org

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the target receptor is unknown. nih.gov This approach relies on the knowledge of molecules that are known to bind to the target. nih.gov Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to LBDD. nih.gov

Structure-Based Drug Design (SBDD) leverages the known 3D structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. nih.govnih.gov This information allows for the rational design of ligands that can fit into the binding site and modulate the protein's activity. nih.gov

In the context of estrogen receptor modulators, these principles are used to design novel compounds with desired activities. nih.govisef.net For example, a deep learning model called GenLSDD has been proposed, which combines the strengths of both ligand-based and structure-based approaches for generative drug design. isef.net

Advanced Cell-Based Assay Platforms

Cell-based assays are crucial for evaluating the biological activity of compounds in a cellular context, which more closely mimics a physiological environment than biochemical assays. bioagilytix.comtebubio.com These assays are used to measure a wide range of cellular responses, including cell viability, proliferation, cytotoxicity, and reporter gene activation. canvaxbiotech.com

For studying estrogenic compounds, various cell-based assays are employed. nih.goveurofinsdiscovery.com These can include:

Reporter Gene Assays : These assays measure the activation of a reporter gene (e.g., luciferase) that is under the control of an estrogen-responsive element. This provides a quantitative measure of the estrogenic or anti-estrogenic activity of a compound. canvaxbiotech.com

Cell Proliferation Assays : Since estrogens can stimulate the proliferation of certain cancer cells, such as ER-positive breast cancer cells, assays that measure cell growth are used to assess the mitogenic potential of a compound. nih.gov

Receptor Dimerization Assays : Estrogen binding to its receptor induces receptor dimerization. nih.gov Assays based on technologies like Bioluminescence Resonance Energy Transfer (BRET) have been developed to specifically measure the dimerization of ERα and ERβ, providing insights into the initial steps of receptor activation. nih.gov

These advanced assay platforms are essential for characterizing the pharmacological profile of compounds like 16β-cyano-estradiol and its analogs. bioagilytix.comtebubio.com

Table 1: Research Tools and Their Applications in Estradiol Derivative Studies
Research Tool/InnovationApplicationExample Compound(s)Reference
Radiolabeling for Molecular ImagingNon-invasive visualization of estrogen receptor-positive tissues using PET.16α-[¹⁸F]fluoroestradiol (¹⁸F-FES), 16β-[¹⁸F]fluoro-5α-dihydrotestosterone (FDHT) nih.govnih.gov
Chemical ProbesTo study the function of enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD).16β-propylaminoacyl derivatives of estradiol nih.gov
Molecular DockingPredicting the binding orientation of ligands to the estrogen receptor.17β-estradiol tbzmed.ac.ir
Molecular Dynamics SimulationsAssessing the stability of the ligand-receptor complex over time.Various estrogen receptor ligands biotechrep.irnih.gov
Advanced Cell-Based Assays (e.g., BRET)Measuring estrogen receptor dimerization and activation in living cells.Estrogenic compounds nih.gov
Gene Editing (CRISPR-Cas9)Creating knockout models to study the in vivo roles of estrogen receptors.Not specific to 16β-Cyano-estradiol but applicable to ER studies anilocus.comembopress.org

Gene Editing and Knockout Models for Mechanistic Elucidation

Gene editing technologies, particularly CRISPR-Cas9, have revolutionized the creation of knockout and knock-in animal models. anilocus.comembopress.org These models are invaluable for understanding the physiological and pathological roles of specific genes and the proteins they encode. researchgate.net

By creating knockout mice that lack either ERα (αERKO) or ERβ (βERKO), researchers have been able to dissect the specific functions of each receptor subtype in various tissues and processes, including reproduction, bone maintenance, and mammary gland development. nih.gov For example, αERKO mice of both sexes are infertile, highlighting the critical role of ERα in reproduction. nih.gov

While specific knockout models for studying the direct effects of 16β-cyano-estradiol have not been detailed in the provided context, the use of ER knockout models provides a powerful platform to investigate the receptor-mediated mechanisms of action of this and other estrogenic compounds. nih.govkyinno.com These models allow researchers to determine whether the effects of a compound are dependent on ERα, ERβ, or are mediated through other pathways. The ability to create precise genetic modifications in animal models offers a robust approach for the in vivo validation of findings from in vitro and in silico studies. anilocus.comresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Non-Canonical Estrogen Receptors and Pathways

The classical mechanism of estrogen action involves binding to nuclear estrogen receptors (ERα and ERβ), which then act as ligand-activated transcription factors to regulate gene expression. wikipedia.orgnih.gov However, a growing body of evidence highlights the importance of non-canonical estrogen signaling, which involves rapid, non-genomic effects initiated at the cell membrane. wikipedia.orgnih.govfrontiersin.org A primary focus for future research on 16beta-Cyano-estradiol should be the systematic exploration of its potential interactions with these alternative pathways.

Key areas of investigation include:

G Protein-Coupled Estrogen Receptor (GPER): Formerly known as GPR30, GPER is a seven-transmembrane receptor that mediates rapid estrogen signaling in various tissues. nih.govmdpi.com Estradiol (B170435) is a known ligand for GPER, and its activation can trigger downstream cascades involved in cell proliferation and migration. nih.gov Future studies should investigate whether this compound can bind to and activate GPER, and if so, characterize the resulting signaling pathways. This is particularly relevant as some selective estrogen receptor modulators (SERMs), like tamoxifen, have been shown to act as GPER agonists. nih.gov

Other Membrane Estrogen Receptors (mERs): Evidence suggests that classical ERα and ERβ can also be located at the cell membrane, where they can initiate rapid signaling. nih.govfrontiersin.org These mERs can interact with other membrane proteins, such as metabotropic glutamate (B1630785) receptors (mGluRs), to trigger diverse cellular responses, including the phosphorylation of CREB, a key transcription factor. frontiersin.org Research is needed to determine if this compound can modulate the activity of these membrane-associated receptors and what the functional consequences of such interactions might be.

Pathway Elucidation: Upon confirmation of binding to non-canonical receptors, detailed studies will be required to map the downstream signaling cascades. This includes investigating the activation of G proteins, production of second messengers like intracellular calcium, and the activation of kinase pathways such as the MAPK/ERK pathway, which is known to be modulated by non-genomic estrogen signaling. frontiersin.orgmdpi.com

Deeper Investigation into this compound Metabolites and Their Biological Activity

The metabolism of estradiol is complex, leading to a variety of hydroxylated and methoxylated metabolites with distinct biological activities. frontiersin.orgmdpi.com For instance, metabolites from the 2-hydroxylation pathway are generally considered to have protective effects, whereas 4-hydroxylated metabolites can be procarcinogenic. frontiersin.orgmdpi.com The metabolic fate of this compound is currently not well-defined, representing a significant knowledge gap and a critical area for future research.

Future research should focus on:

Metabolite Identification: Utilizing advanced analytical techniques like mass spectrometry, the primary metabolic pathways of this compound in various biological systems (e.g., liver microsomes, cell cultures, animal models) should be characterized. A study on a similar compound, 17α-cyanomethylestradiol, revealed significant species differences in metabolite patterns, suggesting that the metabolism of cyano-steroids can be complex and varied. colab.ws Key questions include whether the 16-cyano group is retained, hydrolyzed, or otherwise modified, and how it influences hydroxylation at other positions of the steroid ring.

Biological Activity of Metabolites: Once identified and synthesized, each major metabolite of this compound must be tested for its own biological activity. Research on estradiol metabolites has shown they can be potent mitogenic substances. ejgo.net It will be crucial to determine if the metabolites of this compound retain, lose, or gain estrogenic activity, and whether they possess novel activities, such as anti-proliferative or anti-angiogenic effects. mdpi.com This includes assessing their binding affinity for both nuclear and non-canonical estrogen receptors.

Enzymology of Metabolism: Identifying the specific cytochrome P450 (CYP) enzymes responsible for metabolizing this compound is another important step. For estradiol, enzymes like CYP1A1, CYP1B1, and CYP3A4 are key players in its hydroxylation. dutchtest.comwikipedia.org Understanding which enzymes metabolize this compound would provide insights into potential drug-drug interactions and individual variations in its effects.

Development of Novel this compound Conjugates and Prodrugs for Research Purposes

The chemical modification of a parent compound into conjugates or prodrugs is a well-established strategy to create valuable research tools and potentially improve therapeutic properties. mdpi.comresearchgate.net Applying this approach to this compound could unlock new experimental possibilities.

Future development efforts could include:

Fluorescently Labeled Conjugates: Synthesizing conjugates of this compound with fluorescent dyes would enable direct visualization of its subcellular localization and trafficking in living cells. This would be invaluable for studying its uptake and interaction with both nuclear and membrane-bound receptors.

Imaging Agent Conjugates: For in vivo studies, conjugating this compound to an imaging moiety (e.g., a radionuclide for PET imaging) could allow for non-invasive tracking of its biodistribution and target engagement in animal models. This has been a successful strategy for other steroid receptor ligands. mdpi.com

Prodrug Development: The design of prodrugs, which are inactive compounds that are converted to the active drug in the body, could be explored for this compound. nih.gov This strategy could be used to modify its pharmacokinetic profile, for instance, to improve oral bioavailability or to achieve targeted release in specific tissues by designing the prodrug to be activated by an enzyme that is enriched in the target tissue. researchgate.netnih.gov

Affinity Probes: Creating biotinylated or photo-affinity-labeled derivatives of this compound would facilitate the identification and isolation of its binding partners. These tools are essential for discovering novel receptor proteins or regulatory co-factors.

Expanding the Scope of this compound Research to Diverse Biological Systems

Much of the research on novel steroid derivatives is initially conducted in a narrow range of model systems, often limited to specific human cancer cell lines. To fully understand the biological significance of this compound, it is imperative to expand the scope of research to a more diverse array of biological contexts.

Future research should encompass:

Non-Cancerous Cell Types: Investigating the effects of this compound in various non-malignant cell types is crucial. This includes cells from the cardiovascular system, nervous system, and immune system, where estrogens are known to have profound effects. nih.govscielo.br This will help to determine if its actions are context-dependent and could reveal novel physiological or pathophysiological roles.

Non-Mammalian Vertebrate Models: Non-mammalian models, such as fish (e.g., medaka) and reptiles, have proven valuable for studying the fundamental principles of steroid hormone action, including sex determination and metabolism. nih.govnih.govmdpi.com Studying the effects of this compound in these systems could provide evolutionary insights into its mechanism of action and potentially reveal conserved biological pathways that are modulated by this class of compounds.

Comparative Studies Across Species: Performing comparative studies in different mammalian species (e.g., rodents vs. primates) can provide critical information on potential species-specific differences in metabolism, efficacy, and toxicity. As seen with 17α-cyanomethylestradiol, metabolic patterns can differ remarkably between species, which has significant implications for translating research findings. colab.ws

Q & A

Basic: What validated synthetic routes exist for 16β-Cyano-estradiol, and how can researchers ensure reproducibility in its synthesis?

Methodological Answer:
To synthesize 16β-Cyano-estradiol, researchers should follow peer-reviewed protocols that detail reaction conditions (e.g., solvent, temperature, catalysts) and purification steps. For reproducibility:

  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the cyano group’s position at C16β and high-performance liquid chromatography (HPLC) to verify purity (>95%) .
  • Documentation : Include stoichiometric ratios, reaction times, and spectral data in the experimental section, adhering to journal guidelines for compound preparation .

Basic: What are the standard assays to evaluate the estrogen receptor (ER) binding affinity of 16β-Cyano-estradiol?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled estradiol (e.g., ³H-estradiol) in ER-positive cell lysates. Calculate IC₅₀ values with nonlinear regression analysis .
  • Control Experiments : Include positive controls (e.g., estradiol) and negative controls (e.g., ER antagonists) to validate assay specificity. Report interassay variability to ensure reliability .

Advanced: How can researchers resolve contradictory data in 16β-Cyano-estradiol’s receptor selectivity (ERα vs. ERβ) across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. MCF-7) and receptor expression levels .
  • Statistical Analysis : Apply multivariate regression to account for confounding variables (e.g., ligand stability, cell viability) .
  • Orthogonal Validation : Cross-validate results using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Advanced: What experimental designs are optimal for studying 16β-Cyano-estradiol’s metabolic stability in vivo?

Methodological Answer:

  • Pharmacokinetic (PK) Studies : Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissues. Design time-course experiments with multiple sampling points (e.g., 0, 1, 4, 24 hours post-administration) .
  • CYP Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

Advanced: How should researchers address discrepancies in reported cytotoxic effects of 16β-Cyano-estradiol in hormone-dependent cancers?

Methodological Answer:

  • Dose-Response Analysis : Use a wide concentration range (e.g., 1 nM–100 μM) to identify biphasic effects. Include apoptosis markers (e.g., caspase-3 activation) to distinguish cytostatic vs. cytotoxic outcomes .
  • Heterogeneity Mitigation : Stratify cell models by ER status (e.g., ER+/ER− breast cancer lines) and apply meta-analysis to pooled data .

Basic: What analytical methods are recommended for quantifying 16β-Cyano-estradiol in biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from plasma/tissue homogenates.
  • Quantification : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for sensitivity (LOD < 0.1 ng/mL) .

Advanced: How can researchers design experiments to differentiate 16β-Cyano-estradiol’s genomic vs. non-genomic ER signaling effects?

Methodological Answer:

  • Genomic Pathways : Use ER knockdown models (siRNA/CRISPR) and luciferase reporter assays for ER-responsive genes (e.g., pS2) .
  • Non-Genomic Pathways : Measure rapid signaling events (e.g., ERK phosphorylation within 5–15 minutes) in membrane-localized ER models .

Basic: What are the best practices for literature reviews on 16β-Cyano-estradiol’s structure-activity relationships (SAR)?

Methodological Answer:

  • Database Searches : Use SciFinder and PubMed with keywords like “16β-Cyano-estradiol SAR” and “ER modulators.” Filter for studies with crystallographic data (e.g., ER-ligand co-structures) .
  • Critical Appraisal : Prioritize studies that report both agonist/antagonist activity and thermodynamic binding parameters (ΔG, ΔH) .

Advanced: What strategies improve the predictive validity of in silico models for 16β-Cyano-estradiol’s off-target effects?

Methodological Answer:

  • Docking Simulations : Use ensemble docking with multiple ER conformations (e.g., PDB IDs: 1A52, 3ERT). Validate predictions with experimental binding assays .
  • Machine Learning : Train models on datasets that include antiestrogens and SERMs (selective ER modulators) to enhance specificity .

Advanced: How can researchers ethically justify animal studies involving 16β-Cyano-estradiol given its hormonal activity?

Methodological Answer:

  • 3R Compliance : Adhere to Replacement, Reduction, and Refinement principles. Use minimum sample sizes justified by power analysis and non-invasive endpoints (e.g., serum biomarker monitoring) .
  • Regulatory Approval : Submit protocols to institutional animal care committees (IACUC) with detailed harm-benefit assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.